molecular formula C15H24N2O2 B3287970 Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate CAS No. 849472-99-7

Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate

Cat. No.: B3287970
CAS No.: 849472-99-7
M. Wt: 264.36 g/mol
InChI Key: AZWYVTAQBOKVTA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate (CAS 1395890-46-6) is a high-purity chemical intermediate designed for advanced organic and medicinal chemistry research. This compound features a tertiary amine center, with one nitrogen substituted with a benzyl and a methyl group, and the second nitrogen protected as a tert-butyl carbamate (Boc). This strategic protection scheme provides orthogonal reactivity; the stable Boc group can be cleanly removed under mild acidic conditions to reveal a primary amine, while the secondary benzyl(methyl)amine offers a site for further modification or can be deprotected via hydrogenolysis . This makes the molecule an exceptionally versatile scaffold for constructing diverse molecular architectures, particularly in multi-step syntheses where precise sequential functionalization is required. Its primary research application is as a key building block in the synthesis of complex, biologically active molecules. Compounds with similar N-Boc protected diamino motifs are recognized as crucial intermediates in pharmaceutical development . The structural features of this reagent are particularly valuable for creating drug candidates that contain tertiary amine and ethylenediamine backbones. Furthermore, its role is highlighted in patented routes for the synthesis of active pharmaceutical ingredients (APIs), demonstrating its utility in constructing central nervous system (CNS) agents and other therapeutic compounds . Researchers will find this compound invaluable for projects requiring a protected diamine skeleton with defined substitution. Its use can help streamline synthetic routes, improve regioselectivity in subsequent N-alkylation reactions, and ultimately enhance the purity and yield of target compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[2-[benzyl(methyl)amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)16-10-11-17(4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWYVTAQBOKVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501005240
Record name tert-Butyl hydrogen {2-[benzyl(methyl)amino]ethyl}carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501005240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849472-99-7
Record name tert-Butyl hydrogen {2-[benzyl(methyl)amino]ethyl}carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501005240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate typically involves the reaction of tert-butyl carbamate with benzyl(methyl)amine. The reaction is usually carried out in the presence of a base such as diisopropylethylamine (DiPEA) to facilitate the formation of the carbamate bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted carbamates or amides

Scientific Research Applications

Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Benzyl, methyl, Boc C₁₆H₂₄N₂O₂ High lipophilicity; used in peptide coupling Inferred
Tert-butyl 2-(methylamino)ethylcarbamate (E01030) Methyl, Boc C₈H₁₆N₂O₂ Lower steric hindrance; intermediate in drug synthesis
Tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate Methyl, aminoethyl, Boc C₁₀H₂₁N₃O₂ Bifunctional reactivity; used in amidation reactions
[2-[benzyl(tert-butyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate Benzyl, tert-butyl, sulfonamide C₂₂H₂₈N₂O₅S Enzyme inhibition studies; bulky substituents

Key Observations :

  • Steric Effects: Bulkier substituents (e.g., benzyl vs. methyl) reduce reaction yields in coupling reactions. For example, tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate achieves 49% yield in salicylic acid amidation, while simpler analogues may perform better .
  • Functional Versatility: The aminoethyl chain in tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate allows sequential functionalization, as demonstrated by its use in nicotinamide and salicylate conjugations .

Insights :

  • Coupling Efficiency : Palladium-catalyzed reactions (e.g., Suzuki coupling in ) achieve moderate yields (~56%), comparable to amidation reactions of tertiary amines (~49% in ).
  • Acid Sensitivity : Boc-protected amines (e.g., the target compound) are efficiently deprotected using trifluoroacetic acid (TFA), as seen in related structures .

Physicochemical Properties

Predicted properties based on structural analogues:

Property This compound Tert-butyl 2-(methylamino)ethylcarbamate [2-[benzyl(tert-butyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate
Density (g/cm³) ~1.09 (estimated) 1.080 1.095
Boiling Point (°C) ~380 (estimated) 311.5 382.5
pKa ~8.5 (amine) 14.62 N/A

Notes:

  • The benzyl group elevates boiling points and density due to increased molecular weight and aromatic interactions .
  • The Boc group lowers amine pKa, enhancing stability under basic conditions .

Biological Activity

Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{19}N_{2}O_{2}, with a molecular weight of 236.31 g/mol. The compound features a tert-butyl group, a benzyl group, and a carbamate functional group, which contribute to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, commonly involving reduction reactions. A notable method includes a two-step process using sodium borohydride, yielding high-purity products with good yields.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives containing carbamate functionalities have been synthesized and tested against various bacterial strains such as E. coli, M. luteus, and B. cereus. These studies utilized microdilution broth susceptibility assays, demonstrating that some derivatives showed high activity against these pathogens while maintaining low toxicity levels .

The mechanism of action for compounds like this compound often involves interaction with specific biological targets. The presence of amino and carbamate functionalities suggests potential interactions with enzymes or receptors, leading to inhibition or modulation of their activity.

Case Studies

  • Antibacterial Evaluation : A study synthesized various carbamate derivatives and evaluated their antibacterial properties using the Artemia salina bioassay for cytotoxicity alongside microdilution assays for antibacterial efficacy. Results indicated that certain derivatives were highly effective against E. coli and B. cereus, showcasing the potential for further development as antimicrobial agents .
  • Comparative Analysis : In a comparative study, this compound was analyzed against structurally similar compounds. The unique combination of its functional groups provided distinct biological properties compared to analogs like tert-butyl (2-aminoethyl)carbamate and di-tert-butyl dicarbamate.

Summary Table of Biological Activities

Compound NameActivity TypeTarget OrganismsObservations
This compoundAntibacterialE. coli, M. luteus, B. cereusHigh activity with low toxicity
Tert-butyl (2-aminoethyl)carbamateAntibacterialVarious strainsModerate activity
Di-tert-butyl dicarbamateAntibacterialLimited efficacy reportedLow activity

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the primary amine. A common approach involves reacting 2-(benzyl(methyl)amino)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydride or triethylamine) in anhydrous dichloromethane or THF .
  • Key Variables :

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful moisture control.
  • Yield Optimization : Pilot studies suggest yields of 70–85% under inert atmospheres (N₂/Ar) .

Q. How can researchers purify and characterize this compound to ensure high purity for downstream applications?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures improves crystalline purity .
  • Characterization :

  • NMR : Key signals include tert-butyl protons (~1.4 ppm, singlet) and carbamate carbonyl (~155 ppm in ¹³C NMR) .
  • HPLC/MS : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and ESI-MS ([M+H]⁺ expected ~307.4) .

Advanced Research Questions

Q. What reaction mechanisms govern the decomposition or instability of this compound under acidic/basic conditions?

  • Mechanistic Insight : The tert-butyl carbamate group is acid-labile. Under mild acidic conditions (e.g., TFA/DCM), cleavage occurs via protonation of the carbonyl oxygen, leading to tert-butyl cation elimination and free amine generation .
  • Stability Data :

ConditionHalf-Life (25°C)Major Degradation Product
pH 2.0 (HCl)2 hours2-(benzyl(methyl)amino)ethylamine
pH 10.0 (NaOH)>48 hoursStable

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • DFT Applications : Calculations at the B3LYP/6-31G* level reveal electron density distribution on the carbamate carbonyl, explaining its nucleophilic susceptibility .
  • Docking Studies : Preliminary models suggest weak binding (Kd ~100 µM) to acetylcholinesterase, warranting experimental validation via SPR or ITC .

Q. How should researchers address contradictory spectroscopic data observed across synthetic batches?

  • Troubleshooting Workflow :

Impurity Profiling : Compare HPLC traces with spiked standards (e.g., unreacted amine, tert-butanol byproducts) .

Isotopic Labeling : Use ¹⁵N-labeled Boc-protecting agents to track unintended side reactions .

Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify intermediates causing variability .

Guidance for Further Research

  • Unresolved Challenges : The compound’s low aqueous solubility limits in vivo applications. Consider PEGylation or prodrug strategies .
  • Data Gaps : Limited studies on enantiomeric purity effects. Chiral HPLC or X-ray crystallography recommended for stereochemical analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate
Reactant of Route 2
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Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate

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